1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione is an organic compound that features both an indole and a tetrahydroquinoline moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as 1,2-dimethylindole, through electrophilic substitution reactions.
Formation of the Tetrahydroquinoline Moiety: This can be synthesized via Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling of the Two Moieties: The final step would involve coupling the indole and tetrahydroquinoline structures through a suitable linker, such as an ethane-1,2-dione group, under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced indole or tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, compounds with indole and tetrahydroquinoline structures can interact with various enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione: Lacks the dimethyl groups on the indole ring.
1-(1,2-dimethyl-1H-indol-3-yl)-2-(quinolin-1-yl)ethane-1,2-dione: Contains a quinoline instead of a tetrahydroquinoline moiety.
Uniqueness
The presence of both the dimethyl-indole and tetrahydroquinoline moieties in 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(16-10-4-6-12-18(16)22(14)2)20(24)21(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCXKMSJWALHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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